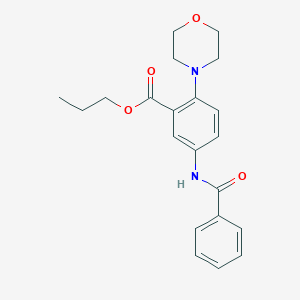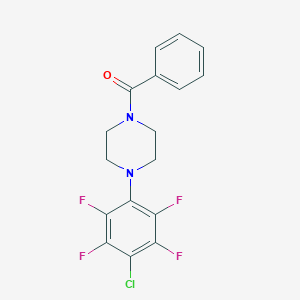![molecular formula C23H20ClN3O3 B250996 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, also known as CMPD-101, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide exerts its effects by inhibiting specific signaling pathways involved in disease progression. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can inhibit the activity of the transcription factor NF-kB, which is involved in the production of pro-inflammatory cytokines. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to activate the protein kinase AMPK, which is involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to have various biochemical and physiological effects, depending on the specific disease model and cell type. In cancer cells, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and survival. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, leading to decreased inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to increase glucose uptake and fatty acid oxidation, leading to improved energy metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has several advantages for laboratory experiments, including its synthetic accessibility, specificity for specific signaling pathways, and potential therapeutic applications in various diseases. However, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide also has some limitations, including its potential toxicity, lack of selectivity for specific cell types, and potential off-target effects.
Zukünftige Richtungen
Several future directions for 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide research include further studies on its potential therapeutic applications in various diseases, optimization of its chemical structure for improved potency and selectivity, and development of more specific and potent inhibitors of the targeted signaling pathways. Additionally, future studies could focus on the potential use of 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide in combination with other therapeutic agents for improved treatment outcomes.
Synthesemethoden
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is a synthetic compound that can be prepared using a multi-step process. The synthesis involves the reaction of 4-chlorophenol with 2-methyl-3-(2-nitrophenyl)oxazole, followed by reduction of the resulting nitro compound with palladium on carbon and hydrogen gas. The resulting amine is then reacted with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride to obtain 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. Inflammation studies have demonstrated that 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide can reduce the production of pro-inflammatory cytokines, thereby reducing inflammation. Additionally, 2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C23H20ClN3O3 |
|---|---|
Molekulargewicht |
421.9 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C23H20ClN3O3/c1-14-17(21-27-20-19(29-21)8-5-13-25-20)6-4-7-18(14)26-22(28)23(2,3)30-16-11-9-15(24)10-12-16/h4-13H,1-3H3,(H,26,28) |
InChI-Schlüssel |
ILPLXMBBEYCTDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Kanonische SMILES |
CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)


methanone](/img/structure/B250917.png)

![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}benzamide](/img/structure/B250922.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250930.png)
![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B250935.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B250936.png)